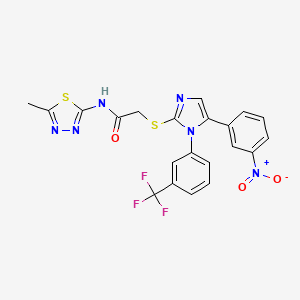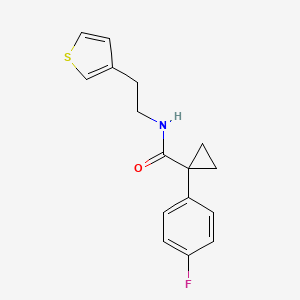
4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H26N4O4S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral and Antimicrobial Applications
Research on compounds structurally related to 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide has shown promising antiviral and antimicrobial properties. For instance, urea and thiourea derivatives of piperazine, synthesized with the intention of exploring their biological activity, demonstrated significant antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial activity against various pathogens. Notably, compounds with 4-nitrophenyl and 3-bromophenyl substitutions exhibited prominent antiviral activities, while also displaying strong antimicrobial effects, suggesting their potential as leads for further drug development in this area (Reddy et al., 2013).
Enzyme Inhibition for Therapeutic Applications
The modification of piperazine and related scaffolds has been explored for enzyme inhibition, with some compounds showing favorable herbicidal activities against dicotyledonous plants and excellent antifungal activities. Among these, several novel carboxamide compounds containing piperazine and arylsulfonyl moieties were identified to possess high enzyme inhibitory activity, particularly against the KARI enzyme, which is key in the biosynthetic pathway of branched-chain amino acids in plants. This suggests their utility as potential leads for the development of new herbicides or fungicides, as well as tools for studying plant biology (Wang et al., 2016).
Receptor Modulation and Pharmaceutical Potential
Compounds structurally related to 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide have been evaluated for their potential as receptor modulators. For example, benzamide derivatives acting as selective serotonin 4 receptor agonists have been synthesized, exhibiting the capability to accelerate gastric emptying and increase the frequency of defecation, indicating potential applications in gastrointestinal motility disorders. The specific modulation of serotonin receptors with reduced side effects associated with 5-HT3- and dopamine D2 receptor-binding affinity suggests these compounds as promising candidates for prokinetic agents (Sonda et al., 2004).
Propriétés
IUPAC Name |
4-(4-methylsulfonylpiperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S2/c1-27(24,25)21-10-8-19(9-11-21)16(22)14-4-6-20(7-5-14)17(23)18-13-15-3-2-12-26-15/h2-3,12,14H,4-11,13H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKHAMZWQXRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)

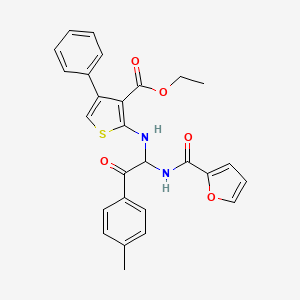
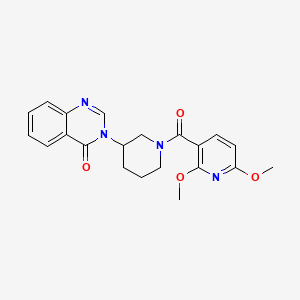
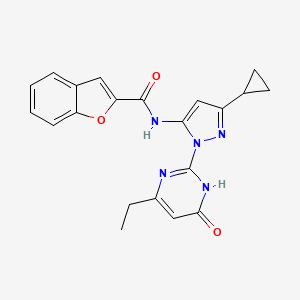
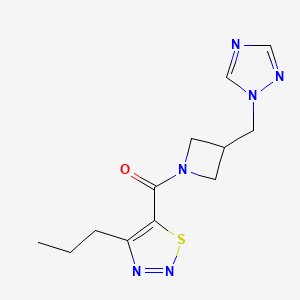
![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)
![[2-(Difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2610994.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2610995.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2610996.png)
![3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone](/img/structure/B2610997.png)

